2-Propenethioamide, 2-cyano-3-(4-fluorophenyl)-
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Overview
Description
2-cyano-3-(4-fluorophenyl)prop-2-enethioamide is an organic compound with the molecular formula C10H7FN2S and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a thioamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(4-fluorophenyl)prop-2-enethioamide typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(4-fluorophenyl)acrylonitrile. This intermediate is then reacted with hydrogen sulfide in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for 2-cyano-3-(4-fluorophenyl)prop-2-enethioamide are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(4-fluorophenyl)prop-2-enethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
2-cyano-3-(4-fluorophenyl)prop-2-enethioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-3-(4-fluorophenyl)prop-2-enethioamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(4-chlorophenyl)prop-2-enethioamide
- 2-cyano-3-(4-bromophenyl)prop-2-enethioamide
- 2-cyano-3-(4-methylphenyl)prop-2-enethioamide
Uniqueness
2-cyano-3-(4-fluorophenyl)prop-2-enethioamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring .
Properties
IUPAC Name |
2-cyano-3-(4-fluorophenyl)prop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2S/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTBVZMAVKCLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=S)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391606 |
Source
|
Record name | 2-Propenethioamide, 2-cyano-3-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97579-25-4 |
Source
|
Record name | 2-Propenethioamide, 2-cyano-3-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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